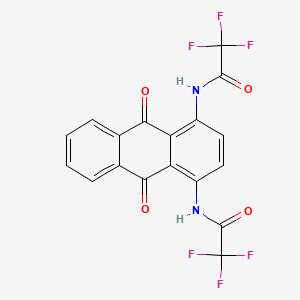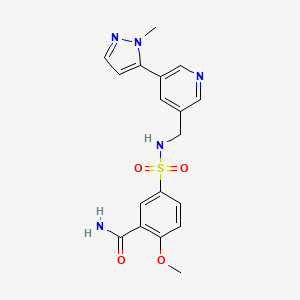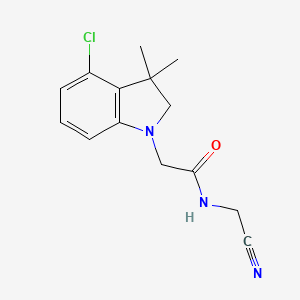
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide, also known as CCDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCDA has been found to have a unique mechanism of action that makes it a promising candidate for use in biochemical and physiological studies.
Wirkmechanismus
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide is believed to inhibit the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to be particularly effective in inhibiting the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has several advantages for use in lab experiments. Its unique mechanism of action makes it a useful tool for studying enzyme kinetics and drug discovery. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide and its potential applications in various fields.
Synthesemethoden
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis involves the reaction of 4-chloro-3,3-dimethylindolin-2-one with cyanomethyl acetate, followed by further reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of certain enzymes, making it useful in studies related to enzyme kinetics and drug discovery. 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has also been used in studies related to cancer, as it has been found to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,3-dimethyl-2H-indol-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-14(2)9-18(8-12(19)17-7-6-16)11-5-3-4-10(15)13(11)14/h3-5H,7-9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXPIHHCHAWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C(=CC=C2)Cl)CC(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

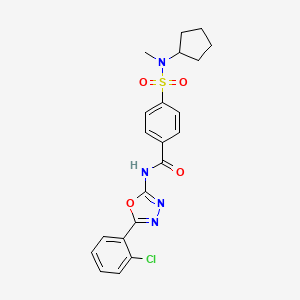
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)
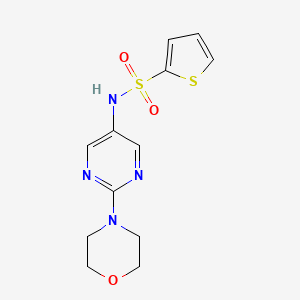
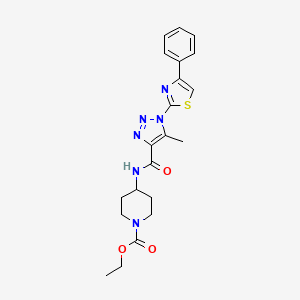
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

